

Synthesis of 2-Chloro-4-iodonicotinic acid precursors

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Compound of Interest

Compound Name: 2-Chloro-4-iodonicotinic acid

Cat. No.: B1591275

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An In-depth Technical Guide to the Synthesis of **2-Chloro-4-iodonicotinic Acid** Precursors

Abstract

2-Chloro-4-iodonicotinic acid is a highly functionalized heterocyclic compound with significant potential as a building block in the synthesis of complex pharmaceutical and agrochemical agents. Its utility stems from the orthogonal reactivity of the chloro, iodo, and carboxylic acid moieties, which allows for selective, stepwise modifications. This guide provides a comprehensive overview of the core synthetic strategies for obtaining the essential precursors to this valuable intermediate. We will delve into the mechanistic rationale behind key transformations, provide detailed, field-tested protocols, and present a logical, multi-step pathway for the synthesis of **2-chloro-4-iodonicotinic acid**, with a focus on its primary precursors.

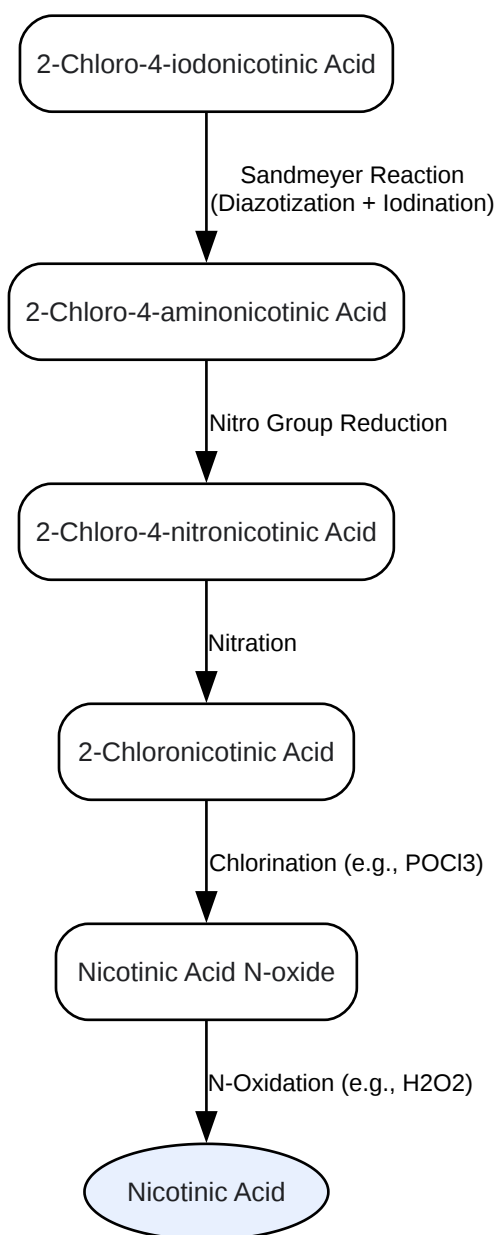
Introduction and Retrosynthetic Strategy

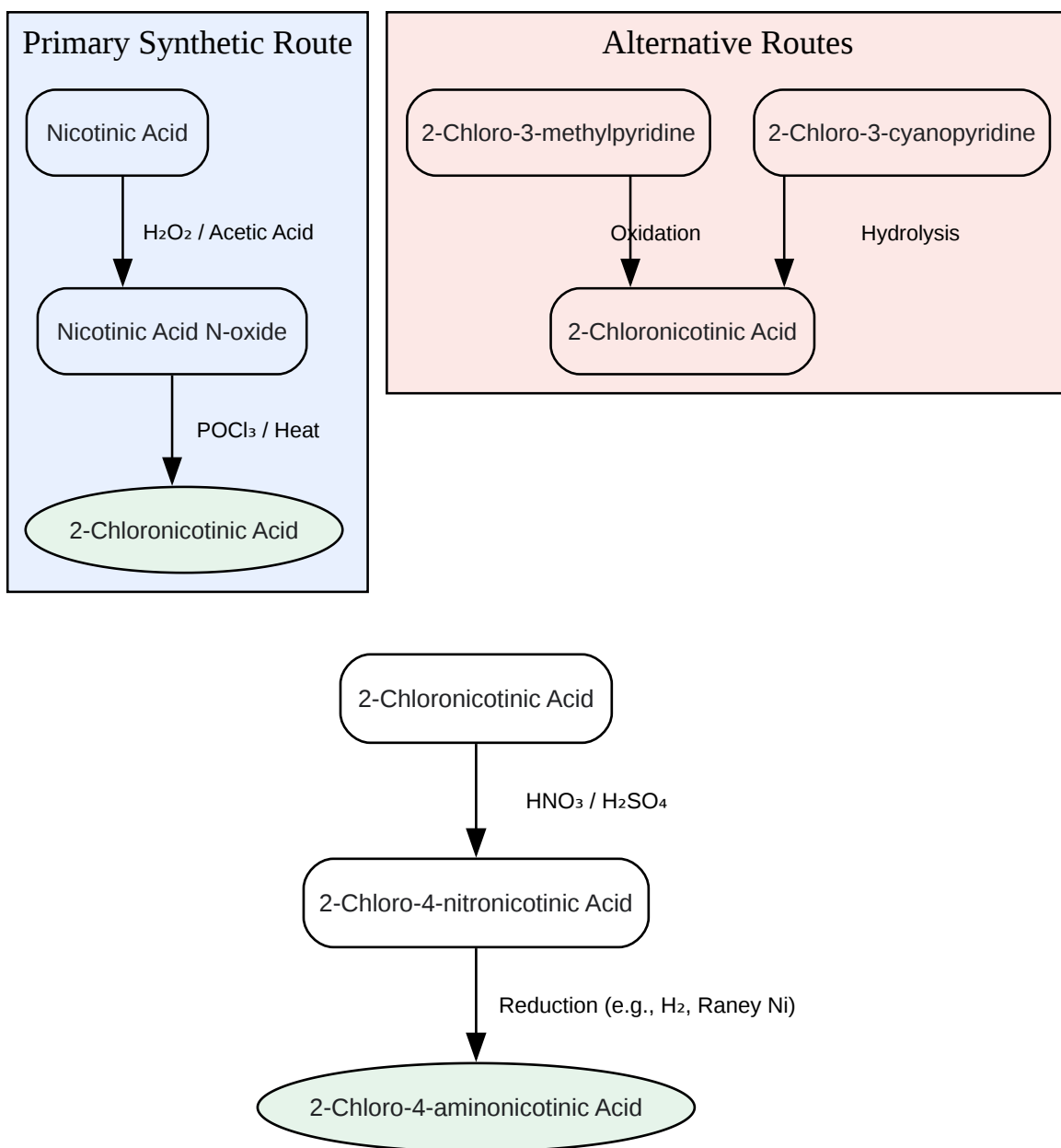
The strategic synthesis of polysubstituted aromatic and heteroaromatic compounds is a cornerstone of modern drug discovery and materials science. 2-Chloronicotinic acid and its derivatives are crucial intermediates in the production of various bioactive compounds, including fungicides like boscalid and herbicides.^{[1][2]} The introduction of an additional iodine atom at the 4-position creates a versatile scaffold for further functionalization, particularly through metal-catalyzed cross-coupling reactions.

A logical retrosynthetic analysis of the target molecule, **2-chloro-4-iodonicotinic acid**, suggests a disconnection strategy that hinges on the sequential introduction of the halogen substituents. The most robust and well-documented approach involves the synthesis of a stable, chlorinated precursor followed by the introduction of the iodo group. This leads us to identify two key precursors:

- 2-Chloronicotinic Acid: The foundational scaffold upon which the iodo group will be installed.
- 2-Chloro-4-aminonicotinic Acid: The immediate precursor for the introduction of the iodine via a Sandmeyer reaction, a reliable method for converting an amino group into a halide.

This guide will focus on the efficient synthesis of these two critical precursors.





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References

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- 2. researchgate.net [researchgate.net]
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